Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate
Description
Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate is a highly substituted oxazolium salt characterized by long alkyl chains (heptadecyl groups) and an ethyl sulfate counterion. Its synthesis likely follows pathways analogous to other oxazolium salts, such as cyclization of α-diazoimide precursors catalyzed by transition metals like Cu or Rh, as seen in related systems .
Properties
CAS No. |
66019-25-8 |
|---|---|
Molecular Formula |
C42H83NO7S |
Molecular Weight |
746.2 g/mol |
IUPAC Name |
ethyl sulfate;heptadecyl 3-ethyl-2-heptadecyl-4,5-dihydro-1,3-oxazol-3-ium-4-carboxylate |
InChI |
InChI=1S/C40H78NO3.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(6-3)38(37-44-39)40(42)43-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h38H,4-37H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
YKCMUQDSOBDDGW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](C(CO1)C(=O)OCCCCCCCCCCCCCCCCC)CC.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate typically involves multiple steps. The process begins with the formation of the oxazolium ring, followed by the introduction of the ethyl and heptadecyl groups. The final step involves the addition of the ethyl sulfate group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain the necessary conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It may be explored for its therapeutic potential in treating certain diseases or as a drug delivery agent.
Industry: It can be used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Key Properties
Table 2: Counterion Comparison
| Counterion | Conductivity | Hygroscopicity | Common Applications |
|---|---|---|---|
| Ethyl sulfate | Moderate | Low | Surfactants, catalysts |
| Cl⁻/Br⁻ | High | High | Ionic liquids |
| None (mesoionic) | N/A | N/A | Cycloaddition reactions |
Biological Activity
Oxazolium derivatives, including Oxazolium, 3-ethyl-2-heptadecyl-4-((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate , represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific oxazolium compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The oxazolium structure features a five-membered heterocyclic ring that contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Oxazole derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and antidiabetic properties. The biological activity of oxazolium compounds often correlates with their ability to interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of oxazole derivatives against a range of bacterial strains. For example, a study assessed various oxazole compounds for their antibacterial properties against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae using disk diffusion assays.
| Compound | Zone of Inhibition (mm) | B. subtilis | S. aureus | E. coli | K. pneumonia |
|---|---|---|---|---|---|
| 21b | 18 | *** | **** | ** | ** |
| 24 | 22 | **** | ***** | **** | *** |
| Ampicillin | >27 | ***** | ***** | ***** | ***** |
The results indicate that certain oxazole derivatives exhibit significant antibacterial activity comparable to standard antibiotics like ampicillin .
2. Anticancer Activity
Research has indicated that oxazolium compounds may inhibit oncological protein kinases, suggesting potential anticancer applications. Predictive analyses using PASS software highlighted antiproliferative effects as a likely mechanism of action for these compounds .
The mechanisms through which oxazolium compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many oxazole derivatives inhibit specific enzymes involved in cancer cell proliferation.
- Disruption of Membrane Integrity : Some compounds show the ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
- Antimicrobial Efficacy Study : In a study evaluating the antimicrobial activity of synthesized oxazole derivatives, compound 21b was found to be the most effective against multiple bacterial strains, demonstrating a zone of inhibition greater than 18 mm against S. aureus and E. coli .
- Anticancer Potential : Another study indicated that certain oxazolone derivatives could effectively inhibit cancer cell lines, correlating with structural modifications that enhance their binding affinity to target proteins .
Q & A
Q. What are the established synthetic routes for preparing 3-ethyl-2-heptadecyl oxazolium derivatives with long-chain ester functionalities?
The compound can be synthesized via transition metal-catalyzed cyclization of α-diazoimide precursors. Diazoimides are prepared by acetoacylation or malonylacylation of amides, followed by diazo transfer. For example, Cu(II) catalysts (e.g., Cu₂(acac)₂) promote cyclization to form mesoionic oxazolium ylides, as demonstrated in early studies . Proline derivatives have also been used as starting materials for bicyclic alkoxyoxazolium salts under mild conditions, with alkylation steps introducing long-chain substituents .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this oxazolium salt?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and electronic environments, particularly the mesoionic resonance structure.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and confirms stereochemistry, leveraging the compound’s air-stable crystalline properties .
Q. How does the compound’s amphiphilic nature influence its behavior in solution-phase reactions?
The heptadecyl and heptadecyloxycarbonyl groups impart surfactant-like properties, enabling micelle formation in nonpolar solvents. This affects reaction kinetics in cycloadditions by concentrating dipolarophiles at interfacial regions. Similar alkylphenol ethoxylates exhibit analogous self-assembly, which can be studied via dynamic light scattering (DLS) .
Q. What purification challenges arise from the compound’s high molecular weight alkyl chains?
The hydrophobic chains reduce solubility in polar solvents, necessitating silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate). Recrystallization in mixed solvents (e.g., dichloromethane/methanol) improves purity. Gel permeation chromatography (GPC) may separate oligomeric byproducts .
Advanced Research Questions
Q. How do catalyst systems (Cu(II) vs. Rh(II)) influence cycloaddition pathways with this oxazolium compound?
- Cu(II) Catalysts : Promote intramolecular cycloadditions via metallo-carbenoid intermediates, favoring five-membered ring formation (e.g., alkaloid precursors) .
- Rh(II) Catalysts : Enable intermolecular reactions with electron-deficient dipolarophiles (e.g., acrylates), enhancing regioselectivity through ligand tuning. Contrasting yields (Cu: 60–75%; Rh: 85–95%) suggest Rh’s superior carbenoid stabilization .
Q. What strategies resolve contradictions in reported cycloaddition regioselectivity with different dipolarophiles?
Computational modeling (DFT) predicts frontier molecular orbital interactions, while experimental screening with substituted dipolarophiles (e.g., vinyl sulfones vs. maleimides) identifies steric and electronic drivers. For example, bulky dipolarophiles favor exo transition states, validated by X-ray crystallography .
Q. How do Brønsted vs. Lewis acids affect oxazolium ring-opening reactions?
- Brønsted Acids : Protonate the oxazolium oxygen, triggering regioselective cleavage at the 5-position (e.g., HCl yields ester intermediates) .
- Lewis Acids (e.g., BF₃·Et₂O) : Coordinate to the carbonyl, stabilizing carbocation intermediates for nucleophilic trapping (e.g., amine addition). Contrasting product distributions (esters vs. amides) guide mechanistic studies .
Q. What computational approaches model the electronic structure and reactivity of mesoionic oxazolium systems?
Density Functional Theory (DFT) with B3LYP/6-31G* basis sets calculates charge distribution, revealing the ylide’s dipolar aromatic character. Time-dependent DFT (TD-DFT) simulates UV-vis spectra to correlate with experimental λmax values (e.g., 450–500 nm for red crystalline forms) .
Data Contradiction Analysis
- Catalyst Efficiency : Discrepancies in Cu(II) vs. Rh(II) yields may stem from solvent polarity (Cu: toluene vs. Rh: DCM) or trace moisture deactivating Cu catalysts. Controlled moisture-free experiments are critical .
- Regioselectivity in Cycloadditions : Conflicting reports may arise from varying dipolarophile electronic profiles. Systematic studies with Hammett substituent constants (σpara) resolve electronic vs. steric contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
